molecular formula C25H23NO3 B13893840 Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate

Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate

Cat. No.: B13893840
M. Wt: 385.5 g/mol
InChI Key: MJIVTEQYUJILHQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a phenylfluorenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate typically involves the protection of the nitrogen atom in the pyrrolidine ring using the 9-phenylfluoren-9-yl (Pf) group. This protecting group is known for its ability to prevent racemization of enantiopure starting materials . The synthetic route generally includes the following steps:

    Protection of the nitrogen atom: The nitrogen atom in the pyrrolidine ring is protected using the Pf group.

    Formation of the pyrrolidine ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

    Introduction of the hydroxy group: The hydroxy group is introduced at the 4-position of the pyrrolidine ring.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenylfluorenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of substituents such as halogens or nitro groups on the phenylfluorenyl ring.

Scientific Research Applications

Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylfluorenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring, phenylfluorenyl group, and methyl ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-29-24(28)23-15-18(27)16-26(23)25(17-9-3-2-4-10-17)21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h2-14,18,23,27H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIVTEQYUJILHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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